molecular formula C14H11N3OS B2694037 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE CAS No. 1003159-52-1

4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE

Cat. No.: B2694037
CAS No.: 1003159-52-1
M. Wt: 269.32
InChI Key: SXKBNZKYAZRMAN-UHFFFAOYSA-N
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Description

4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE is a chemical compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thienopyrimidine core fused with a benzamide moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thienopyrimidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer activity . Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of a benzamide moiety, which may enhance its biological activity and selectivity compared to other similar compounds. Its unique structure allows for diverse chemical modifications, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-2-4-10(5-3-9)13(18)17-12-11-6-7-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBNZKYAZRMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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